An In-Depth Technical Guide to the Physicochemical Properties of Sodium Selenide (Na₂Se)
An In-Depth Technical Guide to the Physicochemical Properties of Sodium Selenide (Na₂Se)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Sodium selenide (Na₂Se), occasionally referred to by non-standard names such as sodioselanylsodium, is a cornerstone inorganic compound in selenium chemistry. This guide provides a comprehensive exploration of its physicochemical properties, synthesis, reactivity, and handling. As a powerful nucleophile and reducing agent, Na₂Se serves as a critical precursor for the synthesis of a wide array of organoselenium compounds and inorganic selenides, which are of increasing interest in materials science, catalysis, and pharmaceutical development. This document synthesizes technical data with practical insights to provide a holistic understanding of this highly reactive and versatile reagent.
Introduction and Chemical Identity
Sodium selenide is an inorganic salt with the chemical formula Na₂Se. It is composed of two sodium cations (Na⁺) and one selenide anion (Se²⁻). The selenide anion is isoelectronic with krypton, possessing a closed-shell electron configuration which contributes to the compound's diamagnetic properties.[1] The bonding in solid Na₂Se is predominantly ionic, with a calculated ionicity of approximately 79-82%, reflecting the large electronegativity difference between sodium (χ = 0.93) and selenium (χ = 2.55).[1] This strong ionic character is responsible for its high lattice energy and melting point.
Physicochemical Properties
Pure sodium selenide is a white to off-white crystalline solid.[1] However, it is highly hygroscopic and exquisitely sensitive to air, rapidly turning red or gray upon exposure to moisture and oxygen due to the formation of polyselenides and elemental selenium.[2] This reactivity necessitates handling under an inert atmosphere.
Physical and Thermodynamic Properties
A summary of the key physical and thermodynamic properties of sodium selenide is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | Na₂Se | [3] |
| Molecular Weight | 124.95 g/mol | [3] |
| CAS Number | 1313-85-5 | [4] |
| Appearance | White to off-white crystalline solid; turns red in air | [1][2] |
| Melting Point | > 875 °C (1607 °F) | [1][5] |
| Density | 2.625 g/cm³ | [5] |
| Crystal Structure | Cubic, Anti-fluorite type | [2] |
| Space Group | Fm-3m (No. 225) | [6] |
| Lattice Parameter (a) | 0.6825 nm | [1] |
| Standard Enthalpy of Formation (ΔfH°) | -343 kJ/mol (for the solid state) | [7] |
| Standard Molar Entropy (S°) | 105 J/(mol·K) (for the solid state) | [7] |
| Gibbs Free Energy of Formation (ΔfG°) | Not readily available |
Solubility and Basicity
Sodium selenide is highly soluble in water, where it undergoes rapid hydrolysis.[1] It is also soluble in ethanol and liquid ammonia, but only slightly soluble in tetrahydrofuran.[5] Quantitative solubility data is not widely reported and should be determined empirically for specific applications.
The high basicity of the selenide anion (Se²⁻) is a defining characteristic of Na₂Se. In aqueous solution, it hydrolyzes to form sodium hydrogen selenide (NaHSe) and sodium hydroxide.[1]
Na₂Se + H₂O ⇌ NaHSe + NaOH
The pKa of the second dissociation of hydrogen selenide (H₂Se), which corresponds to the equilibrium HSe⁻ ⇌ Se²⁻ + H⁺, is approximately 11.[2] This indicates that the selenide ion is a strong base in aqueous media.
Spectroscopic Data
| Spectroscopic Technique | Observation | Source(s) |
| Solid-State ²³Na NMR | Single resonance at -5.2 ppm (relative to aqueous NaCl) | [1] |
| Raman Spectroscopy | Strong peak at 225 cm⁻¹ (F₂g mode of the fluorite structure) | [1] |
| Infrared (IR) Spectroscopy | No molecular vibrations due to the ionic lattice. Far-IR shows phonon modes at 185 cm⁻¹ (transverse optical) and 255 cm⁻¹ (longitudinal optical) corresponding to Na-Se stretching. | [1] |
| UV-Vis Spectroscopy | Thin films show an absorption edge at approximately 540 nm (2.3 eV), corresponding to the band gap energy. | [1] |
Crystal Structure
Sodium selenide crystallizes in the cubic anti-fluorite structure, with the space group Fm-3m.[6] In this arrangement, the larger selenide anions form a face-centered cubic (FCC) lattice, and the smaller sodium cations occupy all of the tetrahedral holes.[8] This structure is three-dimensional, with each Na⁺ ion bonded to four equivalent Se²⁻ atoms in a tetrahedral geometry, and each Se²⁻ ion is bonded to eight equivalent Na⁺ atoms in a body-centered cubic geometry.[6] The Na-Se bond length in the crystal is 2.97 Å.[6]
Figure 1: A simplified 2D representation of the sodium selenide unit cell, illustrating the anti-fluorite crystal structure.
Synthesis of Sodium Selenide
The high reactivity of sodium selenide necessitates its synthesis under strictly anhydrous and anaerobic conditions. Two primary laboratory-scale methods are commonly employed.
Synthesis from the Elements in Liquid Ammonia
This is a widely used and reliable method for producing high-purity sodium selenide.[1] The reaction involves the direct combination of stoichiometric amounts of sodium metal and elemental selenium in liquid ammonia as a solvent.
2Na + Se --(liquid NH₃, -40 °C)--> Na₂Se
-
Apparatus Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet for inert gas (argon or nitrogen), and a stopper. The entire apparatus must be thoroughly dried by flame-drying under vacuum or oven-drying.
-
Reagent Addition: In a glovebox or under a strong counter-flow of inert gas, add the desired amount of elemental selenium powder to the reaction flask. Then, add sodium metal (cut into small pieces) in a 2:1 molar ratio to selenium.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Begin condensing anhydrous ammonia gas into the flask via the condenser. The sodium metal will dissolve to form a characteristic deep blue solution.
-
Reaction: Once the desired volume of liquid ammonia is collected (sufficient to dissolve the reagents), remove the cooling bath from the flask while maintaining cooling on the condenser. The reaction mixture is stirred, and the blue color will dissipate as the sodium reacts with the selenium, precipitating white sodium selenide. The reaction is typically allowed to proceed for several hours to ensure completion.[9]
-
Isolation: Once the reaction is complete (indicated by the disappearance of the blue color and unreacted selenium), the liquid ammonia is allowed to evaporate under a stream of inert gas. The resulting white solid is then dried under high vacuum to remove any residual ammonia.
Figure 2: Workflow for the synthesis of sodium selenide in liquid ammonia.
Synthesis via Reduction of Selenium with Sodium Borohydride
An alternative and often more convenient method involves the reduction of elemental selenium with sodium borohydride (NaBH₄) in an aqueous or alcoholic medium.[10][11] This method generates Na₂Se in situ for immediate use in subsequent reactions.
4NaBH₄ + 2Se + 7H₂O → 2NaHSe + Na₂B₄O₇ + 14H₂ (simplified representation)
The initially formed sodium hydrogen selenide (NaHSe) can be converted to Na₂Se by the addition of a base or by using appropriate stoichiometry. A detailed study has shown that using a 3:1 molar ratio of NaBH₄ to Se in water for one hour at room temperature is an optimized condition for the formation of Na₂Se for subsequent alkylation reactions.[4]
-
Setup: In a flask under a nitrogen atmosphere, add sodium borohydride (3.0 equivalents) to water.
-
Selenium Addition: To the stirred mixture, add elemental selenium powder (1.0 equivalent).
-
Reaction: Stir the resulting mixture at room temperature for approximately 1 hour. The black selenium powder will be consumed, and the solution will turn colorless or a white suspension will form, indicating the formation of sodium selenide.[10]
-
Usage: The resulting solution/suspension of Na₂Se is then used directly for the desired subsequent reaction, such as alkylation.
Reactivity and Applications in Synthesis
The synthetic utility of sodium selenide stems from the high nucleophilicity of the selenide anion. It readily reacts with a variety of electrophiles, making it a valuable reagent for the introduction of selenium into organic molecules.
Reaction with Alkyl Halides
Na₂Se is widely used for the synthesis of symmetrical dialkyl and diaryl selenides (R-Se-R) via reaction with two equivalents of an alkyl or aryl halide.[4]
Na₂Se + 2 R-X → R₂Se + 2 NaX (X = Cl, Br, I)
This reaction is a fundamental transformation in organoselenium chemistry.
Reaction with Epoxides
Sodium selenide reacts with epoxides in a ring-opening reaction to afford β-hydroxy selenides.[12] This reaction is highly regioselective, with the nucleophilic attack of the selenide anion occurring at the less sterically hindered carbon of the epoxide.
Na₂Se + 2 R-CH(O)CH₂ → (R-CH(OH)CH₂-)₂Se + 2 NaOH (overall stoichiometry)
A practical procedure involves the in situ generation of Na₂Se from selenium and a reducing agent like rongalite in water, followed by the addition of the epoxide.[12]
Reaction with Aldehydes and Ketones
Sodium selenide can participate in reactions with carbonyl compounds, although these are less common than reactions with alkyl halides or epoxides. The high basicity of Na₂Se can lead to competing reactions such as enolization. However, under specific conditions, it can be used to introduce selenium alpha to the carbonyl group or to synthesize selenium-containing heterocycles.[4]
Figure 3: Overview of the reactivity of sodium selenide with common electrophiles.
Safety, Handling, and Storage
Sodium selenide is a highly toxic and hazardous material that must be handled with extreme care by trained personnel.
-
Toxicity: It is acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1]
-
Reactivity Hazards: Na₂Se reacts with acids to produce highly toxic hydrogen selenide (H₂Se) gas. It is extremely sensitive to moisture and air.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or, preferably, in an inert atmosphere glovebox. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Sodium selenide should be stored under an inert atmosphere (e.g., argon) in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and moisture.
Conclusion
Sodium selenide is a fundamental reagent with a rich and diverse chemistry. Its high reactivity, while necessitating careful handling, provides a powerful tool for the synthesis of a wide range of selenium-containing compounds. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its safe and effective use in research and development. As the fields of organoselenium chemistry and materials science continue to expand, the importance of Na₂Se as a key building block is set to grow.
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